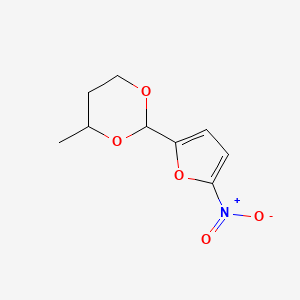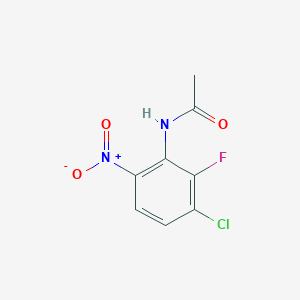
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is further connected to an acetamide group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-fluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the phenyl ring.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen-containing groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Reduction: N-(3-Chloro-2-fluoro-6-aminophenyl)acetamide.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
科学研究应用
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive functional groups.
作用机制
The mechanism by which N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis. The presence of the nitro group can lead to the generation of reactive nitrogen species, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
- N-(2-Chloro-6-fluoro-3-nitrophenyl)acetamide
- N-(4-Chloro-2-fluoro-6-nitrophenyl)acetamide
- N-(3-Chloro-4-fluoro-6-nitrophenyl)acetamide
Uniqueness
N-(3-Chloro-2-fluoro-6-nitrophenyl)acetamide is unique due to the specific positioning of the chloro, fluoro, and nitro groups on the phenyl ring. This unique arrangement influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C8H6ClFN2O3 |
|---|---|
分子量 |
232.59 g/mol |
IUPAC 名称 |
N-(3-chloro-2-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13) |
InChI 键 |
FVMRDXKBIFDGPS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


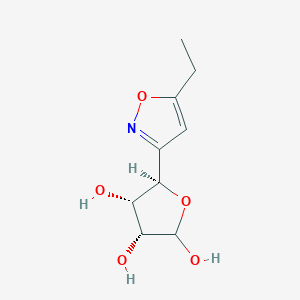
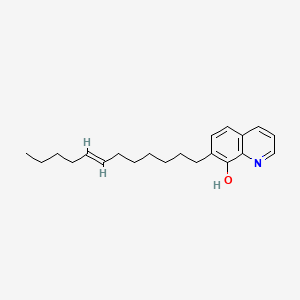
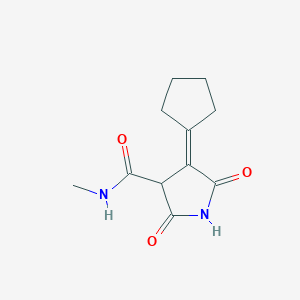
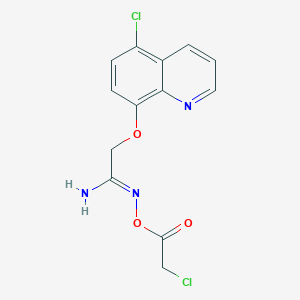
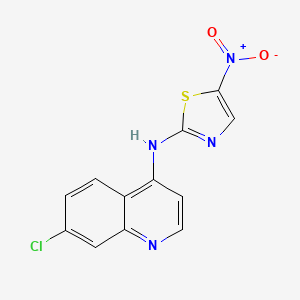
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
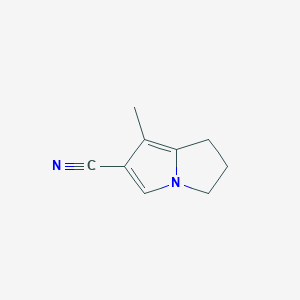
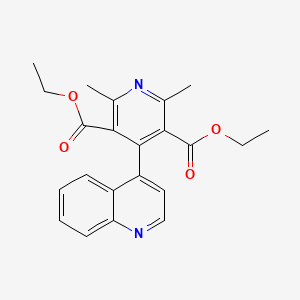


![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)
